1H-Pyrrole-2,5-dione, 1-heptyl-
Description
Overview of Maleimide (B117702) Derivatives in Advanced Chemical Research
Maleimide derivatives are a cornerstone in various fields of chemical research, including pharmaceuticals, materials science, and biochemistry. ontosight.ai Their utility stems from the reactive nature of the carbon-carbon double bond within the maleimide ring, which readily participates in a variety of chemical reactions. wikipedia.orgnih.gov This reactivity allows for the synthesis of a wide array of functionalized molecules.
In the realm of bioconjugation , maleimides are extensively used to form stable covalent bonds with thiol groups, particularly the cysteine residues in proteins. wikipedia.orgnih.govresearchgate.net This high selectivity and rapid reaction rate make them invaluable tools for creating antibody-drug conjugates, protein-based microarrays, and for immobilizing proteins for further study. wikipedia.orgresearchgate.net Furthermore, maleimide-functionalized polymers and liposomes have shown promise in drug delivery systems due to their ability to adhere to mucosal surfaces. wikipedia.org
In materials science , maleimides, especially bismaleimides, are employed as crosslinking agents to produce thermosetting polymers with high thermal stability, suitable for applications in the aerospace industry. wikipedia.org Copolymers of maleimides with other monomers like styrene (B11656) have also been commercialized for various technological uses. wikipedia.org The versatility of maleimide chemistry allows for the creation of materials ranging from high-temperature polyimides to hydrogels for regenerative medicine. nih.gov
The field of organic synthesis utilizes maleimides as dienophiles in Diels-Alder reactions and as Michael acceptors. wikipedia.orgnih.gov These reactions are fundamental in constructing complex molecular architectures. The ability to further substitute the maleimide alkene opens up possibilities for creating materials with tunable reactivity and dynamic properties. nih.gov
Significance of N-Alkyl Substitution in Maleimide Systems
For instance, the lipophilicity, or the ability to dissolve in fats and lipids, of N-alkylmaleimides is directly affected by the length and nature of the alkyl chain. Increased lipophilicity can influence how these molecules interact with biological membranes and can be a determining factor in their biological activity. Studies have shown that the chemical reactivity and lipophilicity of neutral maleimides can influence their antibacterial activity. tandfonline.comtandfonline.com
Furthermore, the steric bulk of the N-substituent can impact the rate of reactions involving the maleimide double bond. A study on the hydrolysis of various N-alkylmaleimides demonstrated that the rate of reaction is influenced by the substituent on the nitrogen atom. rsc.org Specifically, the rate of alkaline hydrolysis was found to decrease as the bulkiness of the alkyl group increased, following the order: N-hydroxymethylmaleimide > maleimide > N-methylmaleimide > N-ethylmaleimide. rsc.org This suggests that the heptyl group in 1H-Pyrrole-2,5-dione, 1-heptyl- would likely impart a degree of steric hindrance, potentially modulating its reactivity compared to smaller N-alkylmaleimides.
Research Trajectory of 1H-Pyrrole-2,5-dione, 1-heptyl- within Organic and Polymer Science
While extensive research exists on the broader class of N-alkylmaleimides, the specific research trajectory of 1H-Pyrrole-2,5-dione, 1-heptyl- is more specialized. Its applications are primarily situated within organic synthesis and polymer science, leveraging the properties imparted by the heptyl group.
In organic synthesis , N-heptylmaleimide serves as a valuable intermediate. Its synthesis is typically achieved through the reaction of maleic anhydride (B1165640) with heptylamine, followed by a dehydration step. wikipedia.orgresearchgate.net The presence of the long alkyl chain enhances its solubility in organic solvents, facilitating its use in various reactions.
In polymer science , the polymerization of N-alkylmaleimides, including N-heptylmaleimide, is an area of active investigation. The resulting polymers, poly(N-alkylmaleimide)s, can exhibit interesting thermal and mechanical properties. The long heptyl side chain can act as an internal plasticizer, potentially leading to polymers with lower glass transition temperatures and increased flexibility compared to polymers with shorter alkyl chains. These properties make them candidates for applications such as additives in polymer blends or as components in specialty elastomers.
Research has also explored the copolymerization of N-alkylmaleimides with other monomers to create materials with tailored properties. For example, copolymers of N-substituted maleimides with 1-methylenebenzocycloalkanes have been synthesized to produce materials with excellent thermal resistance and transparency. acs.org The inclusion of N-heptylmaleimide in such copolymer systems could be used to fine-tune the final properties of the material.
Historical Context of Maleimide Reactivity and Polymerization
The study of maleimide and its derivatives has a rich history dating back to the early days of organic chemistry. The fundamental reactivity of the maleimide structure, particularly its susceptibility to addition reactions, was established through early investigations. wikipedia.org The reaction of maleic anhydride with amines to form maleamic acids, followed by cyclization to yield maleimides, has been a well-known synthetic route for many years. researchgate.net
The exploration of maleimide polymerization also has deep roots. The ability of the double bond in the maleimide ring to undergo polymerization was recognized, leading to the development of polyimides, a class of polymers known for their exceptional thermal stability. nih.gov Bismaleimides, which contain two maleimide functional groups, became particularly important as crosslinking agents in the formulation of high-performance thermoset resins for demanding applications. wikipedia.org
Over time, the focus of maleimide research has expanded significantly. The discovery of the highly selective reaction between maleimides and thiols propelled their use in bioconjugation, a field that has seen explosive growth in recent decades. wikipedia.orgnih.gov This specific reactivity has enabled the development of sophisticated tools for studying and manipulating biological systems.
The advent of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has provided more precise control over the synthesis of polymers containing maleimide units. researchgate.net This has allowed for the creation of well-defined block copolymers and other advanced polymer architectures incorporating the unique reactivity of the maleimide group. The historical evolution of maleimide chemistry, from fundamental reactivity studies to its application in cutting-edge technologies, underscores the enduring importance of this versatile class of compounds.
Properties
IUPAC Name |
1-heptylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-9-12-10(13)7-8-11(12)14/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEKMFUFXAWJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392676 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18559-62-1 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 1h Pyrrole 2,5 Dione, 1 Heptyl and N Alkylmaleimides
Michael Addition Reactions of Maleimides
The Michael addition is a cornerstone of the reactivity of N-alkylmaleimides, enabling their widespread use in bioconjugation and materials science. researchgate.netresearchgate.net This reaction involves the 1,4-addition of a nucleophile to the activated double bond of the maleimide (B117702) ring.
Nucleophilic Addition with Thiols
The reaction of maleimides with thiols is a prominent example of a "click" reaction, valued for its high efficiency, selectivity, and rapid kinetics under mild, often physiological, conditions. researchgate.net This specificity makes it a favored method for labeling biomolecules and synthesizing polymeric materials. researchgate.net
The thiol-maleimide addition is highly chemoselective for thiols, especially at a pH range of 6.5-7.5. mdpi.com Under these conditions, the reaction with thiols is significantly faster—reportedly 1000 times so—than with the ε-amino groups of lysine (B10760008) residues at pH 7.0. mdpi.com This selectivity is attributed to the nucleophilicity of the thiolate anion. mdpi.com
The choice of initiator can significantly impact the reaction kinetics. While the reaction can proceed without a catalyst, bases such as amines or phosphines are often used to deprotonate the thiol, increasing its nucleophilicity and accelerating the reaction. researchgate.net The nature of the thiol itself also plays a role; for example, the reaction kinetics can be modulated by the reactivity of the Michael donor. nih.gov
| Factor | Influence on Thiol-Maleimide Addition |
| pH | Highly selective for thiols at pH 6.5-7.5. mdpi.com |
| Solvent | Influences the reaction mechanism and kinetics. researchgate.net |
| Initiator | Affects the reaction mechanism (base, nucleophile, or ion pair-initiated) and rate. researchgate.net |
| Thiol Structure | The reactivity of the thiol can modulate the reaction kinetics. nih.gov |
While the thiol-maleimide reaction is often considered to produce a stable thioether adduct, recent studies have revealed the potential for isomerization. nih.govresearchgate.net In the reaction between L-cysteine and 6-maleimidohexanoic acid, two distinct products were identified. nih.govresearchgate.net These were determined to be the expected Cys-S-Mhx isomer, formed via a thioether bond, and a Cys-NH-Mhx isomer, where the linkage occurs through the amino group. nih.govresearchgate.net This isomerization represents a previously unreported phenomenon for this reaction. nih.gov
Furthermore, the initial thioether adduct can undergo a subsequent rearrangement to form a more stable six-membered thiazine (B8601807) ring. mdpi.comyoutube.com This can occur through an intramolecular aminolysis involving the N-terminal amino group of a conjugated cysteine. The rate of this rearrangement is pH-dependent, being significantly faster at a more basic pH. youtube.com For example, the rate of conversion to the thiazine is approximately three times faster at pH 8.5 compared to pH 7.3. youtube.com
It has also been noted that the succinimide (B58015) ring of the adduct can be susceptible to hydrolysis, leading to the formation of succinamic acid mixtures. mdpi.com While this ring-opening prevents the retro-Michael reaction, it adds another layer of complexity to the product profile. mdpi.com
Michael Additions with Amines
Amines are another important class of nucleophiles that readily undergo Michael addition with maleimides. nih.govacs.org This reaction is fundamental to various synthetic transformations and is utilized in the curing of maleimide resins. cmu.edu
The addition of an amine to a maleimide involves a nucleophilic attack of the amine on the electron-deficient double bond, followed by a proton transfer step. cmu.edu Theoretical studies on the reaction between maleimide and dimethylamine (B145610) have shown that the proton transfer, rather than the initial N-C bond formation, can be the rate-determining step. cmu.edu
The mechanism can be influenced by the presence of other amine molecules, which can act as catalysts by facilitating proton relays through hydrogen bonding. cmu.edu This catalytic role of outer amine molecules is crucial for an accurate description of the potential energy surface of the reaction. cmu.edu The reaction proceeds through a zwitterionic intermediate, and the stabilization of this intermediate by surrounding amine molecules can lower the activation energy of the proton transfer step. cmu.edu
Various catalysts have been developed to promote the Michael addition of different nucleophiles to maleimides, often with the goal of achieving high enantioselectivity. nih.govrsc.orgrsc.org In the context of amine addition, the amine reactant itself can act as a catalyst, as described above. cmu.edu However, external catalysts are frequently employed to enhance reaction rates and control stereochemistry.
For the addition of aldehydes to N-substituted maleimides, chiral primary amine-salicylamides and other bifunctional primary amine-bearing organocatalysts have been used effectively. nih.gov These catalysts often work by forming a transient enamine with the aldehyde, which then attacks the maleimide. nih.gov The catalyst can also activate the maleimide electrophile through hydrogen bonding. nih.gov
Natural amino acids, such as L-phenylalanine, adsorbed on inorganic surfaces like clay minerals or alumina, have also been shown to be highly active and enantioselective catalysts for the Michael addition of aldehydes to maleimides. rsc.orgrsc.org These heterogeneous catalytic systems are environmentally friendly and allow for easy separation and recycling of the catalyst. rsc.org Thiourea (B124793) derivatives have also been employed as organocatalysts for these reactions, demonstrating high yields and enantioselectivities even at low catalyst loadings in aqueous media. nih.gov
| Catalyst Type | Application in Maleimide Michael Additions |
| Chiral Primary Amine-Salicylamides | Enantioselective addition of aldehydes. nih.gov |
| Natural Amino Acids on Inorganic Supports | Heterogeneous, enantioselective addition of aldehydes. rsc.orgrsc.org |
| Thiourea Derivatives | Organocatalysis of aldehyde addition, effective in water. nih.gov |
| Amine Reactants | Self-catalysis via proton relay in amine additions. cmu.edu |
Enantioselective Michael Additions
The conjugate addition of nucleophiles to the electron-deficient double bond of N-substituted maleimides, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. The development of enantioselective variants provides access to chiral succinimide derivatives, which are valuable structural motifs in medicinal chemistry and materials science.
Organocatalytic Systems for Chiral Induction
Asymmetric organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in Michael additions to maleimides without the need for metal catalysts. nih.govyoutube.com Various classes of chiral organic molecules have been successfully employed to catalyze the addition of nucleophiles like aldehydes and ketones to N-alkyl and N-aryl maleimides. nih.gov
Key organocatalytic systems include:
Chiral Diamines and their Derivatives: Catalysts derived from chiral 1,2-diamines, such as (R,R)-1,2-diphenylethylenediamine, have been shown to be effective. nih.govmdpi.com For instance, a thiourea catalyst derived from this diamine backbone promotes the Michael addition of isobutyraldehyde (B47883) to N-phenylmaleimide in water, achieving high yields (≥97%) and excellent enantioselectivity (99% ee) with a low catalyst loading of just 0.01 mol%. nih.gov The proposed mechanism involves the formation of an enamine from the aldehyde and the primary amine of the catalyst, which is then activated by hydrogen bonding between the nitro group of the acceptor and the thiourea moiety. mdpi.com
Primary Amine-Salicylamides: A catalyst derived from chiral trans-cyclohexane-1,2-diamine has been used for the enantioselective addition of α,α-disubstituted aldehydes to N-substituted maleimides, yielding products with high enantioselectivities (up to 94% ee).
Proline and its Derivatives: Amino acids like proline can catalyze the Michael addition through an enamine-based mechanism. youtube.com The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to form the nucleophilic enamine and activate the electrophile via hydrogen bonding. youtube.com
The table below summarizes representative findings for the organocatalytic Michael addition of aldehydes to N-substituted maleimides. While specific data for 1-heptyl-1H-pyrrole-2,5-dione is not detailed, the results for other N-alkyl and N-aryl maleimides are indicative of the general reactivity of this class of compounds.
Table 1: Organocatalytic Enantioselective Michael Addition to N-Substituted Maleimides
| Nucleophile | Maleimide Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Ref |
|---|---|---|---|---|---|---|
| Isobutyraldehyde | N-Phenylmaleimide | (R,R)-1,2-diphenylethylenediamine-thiourea | Water | ≥97 | 99 | nih.gov |
| Isobutyraldehyde | N-Phenylmaleimide | Chiral Primary Amine-Salicylamide | Toluene (B28343) | ~100 | 94 | researchgate.net |
| Various Aldehydes | N-Phenylmaleimide | DL-Proline (for racemic) | Toluene | N/A | Racemic | nih.gov |
Cycloaddition Reactions (Diels-Alder) with Maleimides
Maleimides are highly effective dienophiles ("diene lovers") in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. Their electron-deficient double bond readily reacts with electron-rich conjugated dienes to form stable six-membered ring adducts. mdpi.compearson.com
Maleimides as Dienophiles in [4+2] Cycloadditions
The reaction between a furan (B31954) derivative (the diene) and a maleimide (the dienophile) is a well-studied and reversible Diels-Alder reaction. mdpi.comnih.gov This reaction typically produces two diastereomeric products: the endo adduct, which is kinetically favored and forms faster at lower temperatures, and the exo adduct, which is thermodynamically more stable. nih.govrsc.org The efficiency and selectivity of the cycloaddition are influenced by the electronic properties of the substituents on both the furan and the maleimide. mdpi.com N-alkyl maleimides generally exhibit different diastereoselectivity compared to N-aryl maleimides. mdpi.com
These cycloaddition reactions are fundamental for synthesizing complex cyclic molecules and have been applied in the creation of functional polymers and materials. mdpi.commdpi.comresearchgate.net
Table 2: Examples of Diels-Alder Reactions with N-Substituted Maleimides
| Diene | Dienophile | Conditions | Product Characteristics | Ref |
|---|---|---|---|---|
| Furan Derivatives | N-Phenylmaleimide | Molten state, 60-140°C | Forms endo and exo adducts; reaction is reversible | researchgate.net |
| Furan | N-Azobenzene Maleimides | N/A | Yields exo-N-azobenzene oxa-norbornene dicarboximides | mdpi.com |
| Bio-based Furans | N-Alkyl Maleimides | Various | High endo-diastereoselectivity under kinetic control | mdpi.com |
Radiation-Induced Cycloadditions
Beyond thermal activation, cycloaddition reactions involving maleimides can also be initiated by gamma radiation. Studies on the radiolysis of N-ethylmaleimide in aromatic solvents like benzene (B151609) and isopropylbenzene have shown the formation of both 2:1 adducts and polymer fractions. The product distribution depends on the concentration of the maleimide, with adduct formation being dominant at low concentrations and homopolymerization favored at higher concentrations. This indicates that ionizing radiation can be a tool to induce cycloaddition and polymerization pathways that may differ from conventional thermal methods. researchgate.netnih.govnih.gov
Furan-Protected Maleimides in Latent Monomer Strategies
The reversible nature of the furan-maleimide Diels-Alder reaction is cleverly exploited in polymer chemistry through the concept of "latent monomers". nih.gov A maleimide monomer can be "protected" by reacting it with furan to form a stable Diels-Alder adduct. This furan-protected maleimide is inert under certain conditions. mdpi.com
Upon heating, the adduct undergoes a retro-Diels-Alder (rDA) reaction, releasing the highly reactive maleimide monomer in a controlled fashion. nih.govmdpi.comrsc.org This strategy allows for the temporal and spatial control of polymerization. For example, a furan-maleimide adduct might be stable at room temperature but release the maleimide monomer for polymerization at temperatures above 120°C. nih.gov This approach has been instrumental in creating self-healing polymer networks and recyclable materials. The network can be broken down (depolymerized) at high temperatures via the rDA reaction and reformed upon cooling, allowing the material to be reprocessed or healed. nih.govmdpi.com The different retro-Diels-Alder temperatures for the endo and exo adducts can be used to further refine the control over the polymerization process. rsc.org
Other Reaction Pathways
In addition to Michael additions and [4+2] cycloadditions, N-alkylmaleimides participate in other synthetically useful transformations, notably photochemical [2+2] cycloadditions.
This reaction involves the cycloaddition of an alkene to the maleimide double bond, promoted by light, to form a cyclobutane (B1203170) ring. For N-alkylmaleimides, this reaction can proceed efficiently under UVA (370 nm) irradiation without the need for an external photocatalyst. nih.govacs.orgresearchgate.net The proposed mechanism involves the direct excitation of the maleimide to its triplet excited state, which then reacts with the alkene. acs.org This catalyst-free method provides a mild and sustainable route to cyclobutane bicyclic scaffolds, which are of interest in organic synthesis. acs.orgnih.govuoa.gr
Oxidative Coupling Reactions
Oxidative coupling represents a significant class of reactions for the functionalization of maleimides and the synthesis of pyrrole (B145914) structures. nih.govresearcher.life In these reactions, two molecular fragments are joined with the assistance of an oxidant, often mediated by a transition metal catalyst. researcher.life Various catalytic systems have been developed for the synthesis of pyrroles and their derivatives, utilizing metals such as palladium (Pd), copper (Cu), cobalt (Co), titanium (Ti), and rhodium (Rh). researcher.life
The functionalization of the maleimide double bond can occur through several pathways, including oxidative coupling. nih.gov Research into oxidative cross-coupling has expanded to include advanced methods like electrochemical synthesis. For instance, an electrochemical oxidative N–H/P–H cross-coupling has been developed to synthesize tertiary phosphines, demonstrating a novel approach to forming N-P bonds under mild, oxidant-free conditions. nih.gov This method highlights the potential for selective and high-yield coupling reactions involving N-heterocycles. nih.gov
Another key strategy involves the oxidative cross-coupling of N-nucleophiles with alkynylcopper reagents. rsc.org This method allows for the synthesis of ynamides under mild conditions, using a copper acetylide as the alkyne source and an oxygen atmosphere. rsc.org The mechanism involves the formal umpolung (polarity reversal) of the alkyne, facilitated by chelating ligands. rsc.org
The fundamental step in many of these transition-metal-catalyzed reactions is the oxidative addition of a substrate to a low-valent metal center. Studies on nickel(0) complexes, for example, have elucidated the mechanisms of oxidative addition of aryl halides. nih.gov These mechanisms can range from concerted pathways to radical processes involving single-electron transfer, depending on the nature of the substrate and the ligands on the metal. nih.gov
Table 1: Examples of Catalytic Systems in Oxidative Coupling Reactions Relevant to N-Heterocycles
| Catalyst/Reagent System | Reactants | Product Type | Key Features |
| Transition Metals (Pd, Cu, Co, Ti, Rh) / Oxidant | Various organic precursors | Pyrroles | Widely used for pyrrole synthesis. researcher.life |
| Anode / nBu4NBF4 | Indole derivatives and secondary phosphines | Tertiary Phosphines | Electrochemical N–H/P–H cross-coupling with H2 evolution. nih.gov |
| Alkynylcopper / O2 / Ligand (e.g., TMEDA) | N-nucleophiles (amides, carbamates, etc.) | Ynamides | Mild conditions, formal umpolung of the alkyne. rsc.org |
| Ni(0) complexes | Aryl Halides | Aryl-Nickel(II) Complexes | Mechanistic studies show pathways can be concerted or radical-based. nih.gov |
Radical-Mediated Reactions
N-alkylmaleimides are also reactive partners in radical-mediated transformations. The electron-deficient double bond can readily react with radical species. An early study on N-ethylmaleimide demonstrated its involvement in radical reactions in the context of radiation sensitization. nih.gov
A versatile method for generating radicals involves N-hydroxyphthalimide (NHPI) esters, which are structurally related to N-alkylmaleimides. beilstein-journals.orgnih.gov These esters serve as radical precursors through a reductive decarboxylative fragmentation process. beilstein-journals.orgnih.gov This transformation can be initiated under thermal, photochemical, or electrochemical conditions via single-electron transfer (SET). beilstein-journals.orgnih.gov The resulting substrate radical can then participate in various reactions, such as additions and cyclizations. beilstein-journals.orgnih.gov The versatility of this approach allows for significant control over the reaction conditions and outcomes. beilstein-journals.orgnih.gov
Radical reactions are characterized by three main stages: initiation, propagation, and termination. youtube.com In the context of N-alkylmaleimides, a radical can add across the double bond, initiating a polymerization process or allowing for further functionalization. The termination step concludes the chain reaction when two radical species combine. youtube.com
More advanced strategies employ enzymes to control radical reactions. For instance, flavin-dependent 'ene'-reductases, in conjunction with an external photoredox catalyst, can generate nitrogen-centered radicals within the enzyme's active site. nih.gov This biocatalytic approach enables highly enantioselective hydroamination reactions to form N-heterocycles. nih.gov Mechanistic investigations suggest that the enzyme activates the substrate, making it more susceptible to reduction by the photocatalyst, thereby initiating the radical process in a controlled environment. nih.gov
Table 2: Overview of Radical Reaction Mechanisms Involving Imides
| Initiation Method | Radical Precursor | Mechanism | Subsequent Reactions |
| Radiation | N-ethylmaleimide | Formation of radicals upon exposure to radiation. nih.gov | Radiation sensitization. nih.gov |
| Photochemical / Thermal / Electrochemical | N-hydroxyphthalimide (NHPI) esters | Reductive decarboxylative fragmentation via Single-Electron Transfer (SET). beilstein-journals.orgnih.gov | Additions, cyclizations, cross-coupling. beilstein-journals.orgnih.gov |
| Biocatalytic / Photoredox | N-acyloxyphthalimides | Enzyme-gated generation of nitrogen-centered radicals. nih.gov | Enantioselective intramolecular and intermolecular hydroamination. nih.gov |
Polymerization Behavior of 1h Pyrrole 2,5 Dione, 1 Heptyl and N Alkylmaleimides
Homopolymerization Mechanisms of N-Alkylmaleimides
The homopolymerization of N-alkylmaleimides can proceed through various mechanisms, with free radical polymerization being a common and extensively studied method. The choice of initiation system and reaction conditions plays a crucial role in determining the polymerization rate, molecular weight, and properties of the resulting polymer.
Free Radical Homopolymerization
Free radical homopolymerization is a versatile method for polymerizing N-alkylmaleimides. echemi.com This process involves the generation of free radicals that initiate a chain reaction, leading to the formation of long polymer chains.
A variety of initiation systems can be employed for the free radical polymerization of N-alkylmaleimides. Thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide, are commonly used. echemi.comtaylorandfrancis.com AIBN, for example, decomposes upon heating to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas, which then initiate polymerization. wikipedia.org The polymerization is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) at temperatures ranging from 60 to 70°C. uq.edu.auresearchgate.net
The choice of initiator and solvent can significantly impact the polymerization kinetics. For instance, studies on the homopolymerization of N-substituted maleimides in THF with AIBN as the initiator have shown that chain transfer to the solvent is a key factor influencing the polymer's molecular weight. uq.edu.au The concentration of the initiator also affects the rate of polymerization; a higher initiator concentration generally leads to an increased polymerization rate. cmu.edu
Table 1: Common Initiation Systems for Free Radical Homopolymerization of N-Alkylmaleimides
| Initiator | Typical Solvent(s) | Typical Temperature Range (°C) |
| Azobisisobutyronitrile (AIBN) | Tetrahydrofuran (THF), Toluene, Dioxane | 60-70 |
| Benzoyl Peroxide | Dioxane, Tetrahydrofuran | 60-80 |
This table summarizes common initiation systems used in the free radical homopolymerization of N-alkylmaleimides, based on literature data. taylorandfrancis.comuq.edu.auresearchgate.net
The nature of the N-substituent on the maleimide (B117702) ring plays a critical role in its polymerization reactivity. Both electronic and steric effects of the substituent can influence the rate of polymerization and the properties of the resulting polymer.
Electron-withdrawing groups on the N-substituent tend to decrease the rate of homopolymerization. vcu.edu This is attributed to the electronic effect of the substituent, which alters the electron density of the double bond in the maleimide ring. cmu.edu Conversely, the reactivity of the monomer in copolymerization can be enhanced by electron-withdrawing groups. vcu.edu
Steric hindrance from bulky N-alkyl groups can also affect polymerization. An increase in the bulkiness of the alkyl group can lead to a decrease in the polymerization rate. cmu.edu This is due to the steric hindrance around the propagating radical, which can impede the approach of monomer molecules. nih.govmdpi.com For example, in the polymerization of N-alkylmaleimides, the rate of polymerization was found to decrease as the bulkiness of the alkyl group increased from methyl to tert-butyl. cmu.edu
In addition to thermal and chemical initiation, N-alkylmaleimides can be homopolymerized using radiation, such as gamma (γ) rays or electron beams. iaea.orgnasa.gov Radiation-induced polymerization can be carried out at lower temperatures and can offer advantages in terms of purity, as no chemical initiator is required. mdpi.comnih.gov
Gamma irradiation of N-alkylmaleimides in the solid state or in solution can initiate polymerization by generating radical species. iaea.orgmdpi.com The mechanism involves the formation of radicals on the maleimide molecule, which then propagate to form polymer chains. iaea.org Similarly, electron beam irradiation is another effective method for initiating the polymerization of maleimides. nasa.govresearchgate.net This technique allows for rapid curing and can be used to produce thin films and coatings. nih.govresearchgate.net The energy of the electron beam and the total dose are critical parameters that control the extent of polymerization and cross-linking. nih.gov
Copolymerization Strategies with N-Alkylmaleimides
Copolymerization is a powerful strategy to tailor the properties of polymers derived from N-alkylmaleimides. By incorporating other monomers, it is possible to modify characteristics such as solubility, thermal stability, and mechanical properties.
Alternating Copolymerization with Electron-Rich Monomers
N-alkylmaleimides, being electron-acceptor monomers, readily undergo alternating copolymerization with electron-donor monomers. cmu.eduresearchgate.netnih.gov This type of copolymerization is often driven by the formation of a charge-transfer complex (CTC) between the electron-rich and electron-poor monomers. ucla.eduresearchgate.net
A classic example is the copolymerization of N-alkylmaleimides with styrene (B11656), an electron-rich monomer. cnrs.frmdpi.com The reaction proceeds via a free-radical mechanism, often initiated by AIBN, and results in a copolymer with a highly alternating structure. cmu.edumdpi.com The formation of a CTC between the N-alkylmaleimide and styrene is believed to play a crucial role in the alternating tendency. cmu.edu The properties of the resulting copolymers, such as glass transition temperature and toughness, can be tuned by varying the N-substituent on the maleimide and the copolymer composition. cnrs.frmdpi.com
Other electron-rich monomers that have been successfully copolymerized in an alternating fashion with N-alkylmaleimides include vinyl ethers and α-methylstyrene. cmu.edumdpi.com The rate of these copolymerizations can be influenced by the bulkiness of the N-alkyl substituent, with larger groups generally leading to a decrease in the reaction rate. cmu.edu
Table 2: Examples of Alternating Copolymerization of N-Alkylmaleimides
| N-Alkylmaleimide | Electron-Rich Comonomer | Resulting Copolymer Structure |
| N-phenylmaleimide | Styrene | Alternating |
| N-alkylmaleimides (e.g., Me, Et, n-Hex) | α-methylstyrene | Alternating |
| N-aliphatic maleimide | Vinyl ethers | Alternating |
This table provides examples of monomer pairs that undergo alternating copolymerization, highlighting the versatility of N-alkylmaleimides as electron-acceptor monomers. cmu.educnrs.frmdpi.com
Table of Compounds
Controlled/Living Polymerization Techniques
To synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific architectures, controlled/living polymerization techniques are employed. nih.gov
RAFT polymerization is a versatile reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with complex architectures and predetermined molecular weights. boronmolecular.comsigmaaldrich.com The process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com The choice of the RAFT agent is crucial for the successful polymerization of a given monomer. sigmaaldrich.com
For maleimides, which are considered "more activated" monomers, aromatic dithioesters and trithiocarbonates are often used as RAFT agents. nih.gov The kinetics of RAFT step-growth polymerization of maleimide monomers have been modeled, showing different kinetic behaviors depending on the initiation method (thermal or photo-mediated). rsc.orgrsc.org For instance, thermally initiated RAFT step-growth polymerization of maleimides follows first-order kinetics with respect to monomer concentration. rsc.org In contrast, photo-mediated RAFT step-growth polymerizations exhibit a three-half order dependence on monomer conversion. rsc.org
Strategies for incorporating N-alkyl substituted maleimides into RAFT agents have been developed to create functional polymers. rsc.org Maleimide-end-functionalized polymers can be synthesized and are useful for bioconjugation, for example, by reacting with free cysteine residues in proteins. acs.orgnih.gov
ATRP is another powerful controlled radical polymerization technique. It is a catalytic process that utilizes a transition metal complex to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com Copper-based catalysts with N-containing ligands are most commonly used. sigmaaldrich.com The primary role of the ligand is to solubilize the metal salt and adjust the redox potential of the metal center. cmu.edu
While ATRP is robust, it has some limitations, including a more limited range of applicable monomers compared to conventional radical polymerization. nih.gov Monomers like styrenes, acrylates, and methacrylates are well-suited for ATRP. nih.gov However, challenges can arise, such as the polymerization of acidic monomers, which can lead to side reactions. acs.org To overcome some of these challenges and to reduce the amount of catalyst needed, techniques like Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed. nih.govcmu.edu These methods use reducing agents to continuously regenerate the active catalyst species, allowing for polymerizations with catalyst concentrations as low as a few parts per million. nih.gov
The synthesis of polymers with a precisely defined sequence of monomer units is a significant goal in polymer chemistry. Iterative RAFT-mediated radical polymerization is a strategy that has been employed to create sequence- and length-controlled copolymers. nih.govmemtein.com This approach involves the stepwise addition of monomers to the growing polymer chain. memtein.com For example, to create a 2:1 styrene-maleic anhydride (B1165640) copolymer, consecutive additions of two equivalents of styrene and one equivalent of maleic anhydride per RAFT agent can be performed. memtein.com This iterative process allows for the synthesis of copolymers with a narrower comonomer distribution compared to traditional methods. memtein.com While these studies have focused on styrene and maleic anhydride, the principles can be extended to N-alkylmaleimides like 1H-Pyrrole-2,5-dione, 1-heptyl-.
Another approach to creating sequence-regulated structures involves the synthesis of macromonomers with a specific sequence, which are then copolymerized. memtein.com For instance, a halide-ended sequence-controlled oligomer can be synthesized via atom transfer radical addition and then reacted with a furan-protected maleimide. memtein.com After deprotection, this maleimide-terminated macromonomer can be copolymerized with a comonomer like styrene to form a graft copolymer with sequence-regulated side chains. memtein.com
Graft Copolymerization
Graft copolymerization is a method used to modify the properties of a polymer by covalently bonding chains of another polymer onto its backbone. In the context of N-alkylmaleimides, this often involves grafting these monomers onto a pre-existing polymer substrate like polyethylene (B3416737).
Grafting onto Polyethylene
The grafting of maleimides and their derivatives onto polyethylene (PE) is a well-established method to enhance its properties, such as adhesion, printability, and compatibility with other polymers. researchgate.net This process is typically achieved through free-radical-initiated reactions, often in the melt phase or in solution. researchgate.netresearchgate.net
Theoretical studies have investigated the grafting reaction of maleimide to polyethylene in UV radiation cross-linking processes. mdpi.com These studies indicate that maleimide and its derivatives can be successfully grafted onto the polyethylene chain. researchgate.net For instance, N,N'-ethylenedimaleimide has been shown to act as a cross-linking agent, connecting two polyethylene molecules. mdpi.com The reaction potential barrier for the grafting of maleimides to polyethylene has been calculated, providing a basis for optimizing the process. researchgate.netmdpi.com
Below is a table summarizing typical reaction conditions for the grafting of maleic anhydride (a related compound) onto polyethylene, which can be considered indicative for N-alkylmaleimides.
| Grafting Method | Polymer | Monomer | Initiator | Temperature (°C) | Solvent | Grafting Degree (%) |
| Solution Grafting | LDPE | Maleic Anhydride | Dicumyl Peroxide | 110-140 | Xylene | Up to 4 |
| Melt Grafting | HDPE | Maleic Anhydride | Peroxide | 160-200 | - | Not specified |
| UV-Induced Grafting | PE | Maleimide | Photoinitiator | Ambient | - | Not specified |
This table presents a summary of reaction conditions for grafting maleic anhydride and general maleimide onto polyethylene, as specific data for 1H-Pyrrole-2,5-dione, 1-heptyl- is not available in the reviewed literature.
Post-Polymerization Functionalization of Maleimide-Containing Polymers
Polymers containing maleimide groups are highly valued for their ability to undergo efficient post-polymerization modification. researchgate.net The electron-deficient double bond of the maleimide ring is a prime target for various "click" chemistry reactions, allowing for the introduction of diverse functionalities under mild conditions. researchgate.net Two of the most prominent reactions are the thiol-maleimide Michael addition and the Diels-Alder cycloaddition.
The thiol-maleimide reaction is a highly efficient and specific "click" reaction that proceeds rapidly under mild conditions, often without the need for a catalyst. This reaction involves the nucleophilic addition of a thiol to the maleimide double bond, forming a stable thioether linkage. This method is widely used for bioconjugation and the synthesis of well-defined polymer architectures.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, in this case, the maleimide group. researchgate.net This reaction is often thermally reversible, which allows for the creation of self-healing materials and dynamic polymer networks. nih.govmdpi.com Furan (B31954) and its derivatives are common dienes used in conjunction with maleimide-containing polymers. researchgate.net The forward reaction typically occurs at moderate temperatures, while the reverse (retro-Diels-Alder) reaction is favored at higher temperatures. mdpi.com
The table below outlines the types of functionalization reactions that can be performed on maleimide-containing polymers.
| Functionalization Reaction | Reagent Type | Reaction Conditions | Resulting Linkage | Key Features |
| Thiol-Maleimide Addition | Thiols | Mild, often catalyst-free | Thioether | High efficiency, high specificity, "click" reaction |
| Diels-Alder Cycloaddition | Dienes (e.g., Furan) | Moderate temperature | Cycloadduct | Thermally reversible, useful for self-healing materials |
This table summarizes common post-polymerization functionalization reactions for maleimide-containing polymers. Specific examples for polymers of 1H-Pyrrole-2,5-dione, 1-heptyl- are extrapolated from the general literature on N-alkylmaleimides.
Advanced Spectroscopic and Analytical Characterization of N Alkylmaleimide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-heptylmaleimide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR for Structural Elucidation
The ¹H NMR spectrum of an N-alkylmaleimide provides distinct signals for the protons of the maleimide (B117702) ring and the N-alkyl substituent. For N-heptylmaleimide, the two protons on the double bond of the maleimide ring are chemically equivalent due to the molecule's symmetry. This results in a characteristic singlet in the olefinic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent carbonyl groups.
The protons of the heptyl chain exhibit predictable splitting patterns and chemical shifts based on their proximity to the nitrogen atom. The methylene (B1212753) group directly attached to the nitrogen (N-CH₂) is the most deshielded of the alkyl protons and typically appears as a triplet. The subsequent methylene groups along the chain appear at progressively higher fields (lower chemical shifts), with the terminal methyl group (CH₃) appearing as a triplet at the highest field.
While specific spectral data for N-heptylmaleimide is not widely published, data for the closely related N-ethylmaleimide shows the maleimide protons at a chemical shift (δ) of 6.70 ppm as a singlet, and the N-CH₂ group as a quartet at 3.49 ppm. chemicalbook.com For N-heptylmaleimide, similar chemical shifts are expected for the maleimide protons, with the N-CH₂ triplet appearing in a comparable region.
Table 1: Predicted ¹H NMR Data for 1H-Pyrrole-2,5-dione, 1-heptyl-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Maleimide CH=CH | ~6.7 | Singlet |
| N-CH₂ (heptyl) | ~3.5 | Triplet |
| (CH₂)₅ (heptyl) | ~1.2-1.6 | Multiplet |
¹³C NMR for Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In N-heptylmaleimide, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the heptyl chain.
The carbonyl carbons (C=O) are the most deshielded, appearing at the lowest field. The two olefinic carbons (CH=CH) of the maleimide ring are equivalent and give rise to a single signal. The carbons of the heptyl group show distinct signals, with the carbon attached to the nitrogen (N-CH₂) being the most deshielded among the alkyl carbons.
For comparison, in N-ethylmaleimide, the carbonyl carbons appear at approximately 171 ppm, the olefinic carbons at 134 ppm, the N-CH₂ carbon at 34 ppm, and the methyl carbon at 13 ppm. A similar pattern is anticipated for N-heptylmaleimide, with the additional methylene carbons of the heptyl chain appearing in the typical aliphatic region. hmdb.ca
Table 2: Predicted ¹³C NMR Data for 1H-Pyrrole-2,5-dione, 1-heptyl-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~170 |
| CH=CH | ~134 |
| N-CH₂ | ~38 |
| Heptyl Chain Carbons | ~22-32 |
Two-Dimensional NMR Techniques (e.g., COSY) for Proton Assignments
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the assignment of proton signals by identifying spin-spin couplings between neighboring protons. wikipedia.orglibretexts.org A COSY spectrum is a 2D plot with ¹H NMR spectra on both axes. Cross-peaks (off-diagonal signals) indicate that the protons at the corresponding chemical shifts on each axis are coupled to each other. libretexts.org
For N-heptylmaleimide, a COSY experiment would be expected to show a cross-peak correlating the N-CH₂ triplet with the adjacent CH₂ group in the heptyl chain. This correlation would continue down the chain, with each CH₂ group showing a cross-peak to its immediate neighbors. The terminal CH₃ group would show a correlation only to the adjacent CH₂ group. The singlet from the maleimide protons would not show any cross-peaks, confirming its isolation from other proton spin systems in the molecule. libretexts.orglibretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Vibrational Modes of Maleimide Ring
The maleimide ring of N-heptylmaleimide has several characteristic vibrational modes that are readily identifiable in its IR spectrum. The most prominent of these are the stretching vibrations of the two carbonyl (C=O) groups. Due to symmetric and asymmetric stretching, two distinct bands are often observed. These typically appear in the region of 1700-1780 cm⁻¹.
Another key feature is the C=C stretching vibration of the double bond within the five-membered ring, which is expected to produce a band around 1580-1640 cm⁻¹. The C-N stretching vibrations of the imide structure also give rise to characteristic absorptions.
For the related compound N-phenylmaleimide, strong carbonyl absorptions are reported, which supports the expected spectral features for N-heptylmaleimide. chemicalbook.com
Table 3: Characteristic IR Absorption Frequencies for N-Alkylmaleimides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Imide C=O | Asymmetric Stretch | ~1770-1780 |
| Imide C=O | Symmetric Stretch | ~1700-1710 |
| Olefin C=C | Stretch | ~1580-1640 |
| C-N | Stretch | ~1350-1390 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Phosphorescence)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing conjugated systems or chromophores, such as the maleimide ring, absorb light in the UV or visible region, promoting electrons to higher energy orbitals. msu.edu
The maleimide ring, with its conjugated α,β-unsaturated carbonyl system, is a chromophore that gives rise to characteristic absorptions in the UV region. The spectrum typically shows a strong absorption band corresponding to a π → π* transition and a weaker band at longer wavelengths corresponding to an n → π* transition. For the parent maleimide, a UV absorption maximum (λmax) is observed around 220-230 nm. It is expected that N-heptylmaleimide would exhibit a similar UV-Vis absorption profile. nist.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Pyrrole-2,5-dione, 1-heptyl- |
| N-heptylmaleimide |
| N-ethylmaleimide |
| N-phenylmaleimide |
Electronic Transitions and Molecular Orbital Classifications
The electronic absorption properties of N-heptylmaleimide in the ultraviolet-visible (UV-Vis) spectrum are governed by the chromophore of the maleimide ring. The presence of pi (π) bonds and non-bonding (n) electron pairs on the oxygen and nitrogen atoms gives rise to characteristic electronic transitions. wikipedia.org When the molecule absorbs light, electrons are promoted from lower-energy molecular orbitals to higher-energy ones. libretexts.org
The primary transitions for the maleimide chromophore are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In conjugated systems like the maleimide ring, these transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths. youtube.com For benzene (B151609), similar transitions occur at 180, 200, and 255 nm. wikipedia.org
n → π* transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygens) to a π* antibonding orbital. youtube.com These transitions are quantum-mechanically "forbidden," resulting in significantly weaker absorption bands compared to π → π* transitions. youtube.com They occur at longer wavelengths because the energy gap between the non-bonding orbital (HOMO) and the π* orbital (LUMO) is smaller. libretexts.orgyoutube.com
The heptyl group, being a saturated alkyl chain, is an auxochrome that does not contribute to the primary chromophoric system but can have minor effects on the absorption profile. The expected electronic transitions are summarized in the table below.
| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength | Relative Intensity |
| π → π | Pi bonding (C=C, C=O) to Pi antibonding | High | Shorter (e.g., < 220 nm) | Strong |
| n → π | Non-bonding (Oxygen lone pair) to Pi antibonding | Low | Longer (e.g., ~270-300 nm) | Weak (Forbidden) |
This interactive table is based on established principles of electronic spectroscopy for organic chromophores. youtube.comyoutube.comresearchgate.net
Solvatochromic Effects in N-Aromatic Maleimides
Solvatochromism describes the shift in the position of a compound's UV-Vis absorption bands as a function of solvent polarity. wikipedia.org While the subject compound is an N-alkylmaleimide, the principles of solvatochromism observed in N-aromatic maleimides are applicable to the shared maleimide chromophore. The polar nature of the carbonyl groups in the N-heptylmaleimide ring leads to significant interactions with solvent molecules.
These solvent-solute interactions can stabilize either the ground state or the excited state of the molecule, altering the energy gap for electronic transitions:
Bathochromic Shift (Red Shift): A shift to a longer wavelength. This occurs if the excited state is more polar than the ground state and is preferentially stabilized by polar solvents. For π → π* transitions, the excited state is often more polar, so increasing solvent polarity typically causes a red shift.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is common for n → π* transitions. The ground state, with its lone pair electrons, can engage in hydrogen bonding with protic solvents (like ethanol (B145695) or water). This hydrogen bonding stabilizes the ground state, increasing the energy gap to the excited state and resulting in a blue shift. nih.gov
The study of these shifts using a range of solvents can provide insight into the electronic distribution and dipole moments of the molecule's ground and excited states. nih.gov
Mass Spectrometry for Molecular Weight and Adduct Identification
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of N-heptylmaleimide with high accuracy. It would confirm the molecular weight of 195.26 Da. chemicalbook.com The maleimide functional group is highly reactive toward nucleophiles, particularly thiols (e.g., from cysteine residues in proteins), via a Michael addition reaction. MS is an invaluable tool for identifying these reaction products, or adducts. nih.gov
By analyzing a sample before and after reaction, one can identify adducts by the specific mass increase corresponding to the added molecule. For instance, if N-heptylmaleimide is used to label a peptide containing a cysteine residue, the mass of the peptide will increase by 195.26 Da. Modern high-resolution mass spectrometers can detect these mass shifts with enough precision to confirm the elemental composition of the adduct. nih.gov
| Analyte / Reactant | Adduct / Product | Molecular Weight (Da) | Expected Mass Shift (Da) |
| N-heptylmaleimide | - | 195.26 | - |
| Cysteine | - | 121.16 | - |
| N-heptylmaleimide + Cysteine | Cysteine-Maleimide Adduct | 316.42 | +195.26 (on Cysteine) |
| Glutathione (GSH) | - | 307.32 | - |
| N-heptylmaleimide + GSH | GSH-Maleimide Adduct | 502.58 | +195.26 (on GSH) |
This interactive table illustrates the expected mass changes for identifying adducts via mass spectrometry. nih.gov
X-ray Diffraction and Crystallography for Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. wikipedia.org If a suitable single crystal of N-heptylmaleimide can be grown, this technique can provide a detailed map of electron density. mdpi.com
From this map, the following structural information can be elucidated:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the maleimide ring and the heptyl chain.
Planarity: Definitive confirmation of the planarity of the five-membered pyrrole-2,5-dione ring.
Conformation: The specific spatial arrangement and conformation of the flexible heptyl chain in the crystal lattice.
Intermolecular Interactions: Information on how molecules pack together in the crystal, revealing non-covalent interactions like van der Waals forces.
While specific crystallographic data for N-heptylmaleimide is not presented, analysis of similar structures allows for the prediction of key structural parameters. nih.govnih.gov
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used almost exclusively for characterizing polymers. shimadzu.comslideshare.net It separates molecules based on their size (hydrodynamic volume) in solution. youtube.com Therefore, GPC would not be used to analyze the molecular weight of a small molecule like N-heptylmaleimide itself.
However, GPC is a critical analytical tool if N-heptylmaleimide is used in polymer science in one of two ways:
As a Monomer: If N-heptylmaleimide is polymerized, GPC is used to determine the molecular weight distribution of the resulting poly(N-heptylmaleimide).
As a Functional Ligand: If N-heptylmaleimide is attached to a pre-existing polymer to add functionality, GPC can be used to confirm the modification and analyze the properties of the resulting polymer-conjugate.
GPC analysis provides key data on the distribution of polymer chain sizes in a sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the distribution. unt.edu
| Parameter | Description | Typical Application |
| Mn (Number-Average MW) | Total weight of all polymer chains divided by the total number of chains. | Sensitive to the number of small molecules. |
| Mw (Weight-Average MW) | Average that accounts for the contribution of larger chains. | Sensitive to the presence of large molecules. |
| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | A value of 1.0 indicates all chains are the same length. |
This interactive table explains the parameters obtained from GPC analysis of polymers. shimadzu.commandel.ca
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgphi.com It is an ideal tool for analyzing surfaces that have been functionalized with N-heptylmaleimide. azooptics.com
In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. nih.gov For a surface modified with N-heptylmaleimide, XPS would provide:
Elemental Composition: A survey scan would detect the presence of Carbon (C), Oxygen (O), and Nitrogen (N), confirming the presence of the molecule on the surface.
Chemical State Information: High-resolution scans of the C 1s, O 1s, and N 1s regions would distinguish between the different chemical environments.
C 1s: The spectrum could be deconvoluted into peaks for the aliphatic carbons (C-C, C-H) of the heptyl chain, the carbon atoms bonded to nitrogen (C-N), and the carbonyl carbons (C=O).
O 1s: A single major peak corresponding to the two equivalent carbonyl oxygens (C=O).
N 1s: A peak corresponding to the imide nitrogen atom.
| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) Range | Information Provided |
| C 1s | C-C, C-H (Heptyl chain) | ~284.8 - 285.0 | Aliphatic carbon backbone |
| C 1s | C-N (Imide ring) | ~286.0 - 286.5 | Carbon bonded to nitrogen |
| C 1s | C=O (Carbonyl) | ~288.0 - 288.5 | Carbonyl functionality |
| O 1s | C=O (Carbonyl) | ~531.5 - 532.5 | Presence of carbonyl groups |
| N 1s | C-N-C (Imide) | ~399.5 - 400.5 | Imide ring nitrogen |
This interactive table presents the expected binding energies for the distinct chemical environments in N-heptylmaleimide as detected by XPS. Actual values can vary based on the substrate and instrument calibration. azooptics.comresearchgate.net
Computational and Theoretical Investigations of 1h Pyrrole 2,5 Dione, 1 Heptyl Reactivity and Electronic Structure
Density Functional Theory (DFT) Studies on Maleimide (B117702) Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for examining the reactivity of maleimide derivatives. These studies focus on the intrinsic electronic properties of the molecule to predict its chemical behavior. For N-alkylmaleimides like the 1-heptyl derivative, the reactivity is dominated by the electron-deficient double bond within the pyrrole-2,5-dione ring, making it an excellent Michael acceptor.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Shapes)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It posits that reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of N-heptylmaleimide, the key interaction involves its LUMO.
Computational studies on analogous N-alkylmaleimides reveal that the LUMO is primarily localized on the carbon-carbon double bond of the maleimide ring. This localization renders these carbons highly electrophilic and susceptible to nucleophilic attack. The HOMO, in contrast, is typically distributed over the entire maleimide ring structure. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. While specific values for 1H-Pyrrole-2,5-dione, 1-heptyl- are not extensively published, data from closely related systems provide a reliable model for its behavior. The long heptyl chain is not expected to significantly alter the electronic nature of the maleimide core, having only a minor inductive effect.
Table 1: Representative FMO Properties for a Model N-Alkylmaleimide System
| Molecular Orbital | Energy (eV) | Shape and Localization |
|---|---|---|
| LUMO | -1.5 to -2.0 | Centered on the C=C double bond, with large coefficients on the two vinyl carbons. |
| HOMO | -7.0 to -7.5 | Distributed across the O=C-C=C-C=O framework. |
| HOMO-LUMO Gap | 5.0 to 6.0 | Indicates high kinetic stability but a reactive electrophilic site. |
Note: Data is representative and based on calculations for similar N-alkylmaleimides.
Fukui Indices and Atomic Charge Analysis for Reactivity Prediction
To further refine the prediction of reactive sites, Fukui indices and atomic charge analyses are employed. The Fukui function, ƒ(r), is a local reactivity descriptor derived from DFT that identifies the most reactive sites in a molecule. For an electrophilic attack (reaction with a nucleophile), the relevant index is ƒ+, which highlights atoms that can best stabilize an additional electron.
In N-alkylmaleimides, calculations consistently show that the largest values of ƒ+ are located on the two carbon atoms of the double bond. This confirms the FMO analysis, pinpointing these positions as the primary sites for Michael addition. Atomic charge calculations, using methods such as Natural Bond Orbital (NBO) analysis, also show a significant partial positive charge on these carbons, further supporting their electrophilic character. The heptyl substituent has a negligible effect on the charge distribution and Fukui indices of the reactive maleimide ring.
Reaction Potential Energy Surfaces and Transition State Analysis
Computational modeling of reaction potential energy surfaces allows for a detailed examination of reaction mechanisms and the identification of transition states. A key reaction involving maleimides is the thiol-maleimide Michael addition. DFT studies on model systems, such as the reaction between N-methyl maleimide and a thiol, have elucidated several possible mechanistic pathways, which are directly applicable to the 1-heptyl derivative. rsc.orgresearchgate.net
These pathways are highly dependent on the initiator or catalyst used:
Base-Catalyzed Mechanism: A base deprotonates the thiol to form a highly reactive thiolate, which then attacks the maleimide double bond. This is often the most energetically favorable pathway.
Nucleophile-Initiated Mechanism: A nucleophilic initiator (like a phosphine (B1218219) or a tertiary amine) attacks the maleimide first, creating a zwitterionic intermediate that then facilitates the addition of the thiol.
Ion Pair-Initiated Mechanism: In some cases, the initiator and the deprotonated thiol can form an ion pair that influences the transition state.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. Transition state analysis reveals the geometry of the highest energy point along the reaction coordinate, providing crucial information about the bond-forming and bond-breaking processes. For the thiol-maleimide reaction, the transition state typically involves the simultaneous formation of the new carbon-sulfur bond and the re-hybridization of the vinyl carbons from sp² to sp³.
Table 2: Calculated Relative Free Energy Barriers (ΔG‡) for Thiol-Maleimide Addition Mechanisms via a Model System
| Reaction Mechanism | Initiator/Catalyst | Relative ΔG‡ (kcal/mol) |
|---|---|---|
| Base-Catalyzed | Triethylamine (acting as a base) | ~10-12 |
| Nucleophile-Initiated | Triethylamine (acting as a nucleophile) | ~18-20 |
| Uncatalyzed | None | > 25 |
Note: Values are illustrative, based on DFT calculations for the reaction of N-methyl maleimide with a thiol in a non-polar solvent. rsc.org
Solvent Effects on Reaction Mechanisms
The surrounding solvent can dramatically influence reaction rates and even alter the operative mechanism. colab.wsjst.go.jpnih.gov Computational models, often using a Polarizable Continuum Model (PCM), can account for these effects. Studies on thiol-maleimide reactions show that the choice of solvent is critical. rsc.orgresearchgate.net
In non-polar solvents like chloroform, the base-catalyzed mechanism is significantly favored. The charged intermediates and transition states are less stabilized, making the neutral, concerted pathway more accessible.
Ab Initio Calculations for Mechanistic Elucidation
While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are often used for high-accuracy benchmarking and detailed mechanistic elucidation. acs.org
Geometry Optimizations and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule. youtube.comresearchgate.net For 1H-Pyrrole-2,5-dione, 1-heptyl-, ab initio calculations would confirm that the maleimide ring is nearly planar, a result of the sp² hybridization of the atoms involved in the conjugated system.
The primary focus of conformational analysis for this molecule is the N-heptyl substituent. The heptyl chain is a flexible seven-carbon alkane chain connected to the nitrogen atom. Due to free rotation around the carbon-carbon and carbon-nitrogen single bonds, the heptyl group can adopt numerous conformations. pressbooks.pub The lowest energy conformations will feature staggered arrangements (dihedral angles of approximately +/- 60° for gauche and 180° for anti) to minimize steric strain.
The extended, all-anti (zigzag) conformation is one possible low-energy state. However, at room temperature, multiple gauche conformations will also be populated, leading to a variety of folded structures. While the electronic impact of the heptyl chain on the maleimide ring is minimal, its conformation can have significant steric implications. A folded conformation might partially shield one face of the maleimide ring, potentially influencing the stereochemical outcome of reactions. The length and flexibility of the chain can also impact intermolecular interactions and the material properties of polymers derived from this monomer.
Table 3: Potential Dihedral Angles in the N-Heptyl Chain
| Bond | Type of Rotation | Possible Low-Energy Dihedral Angles |
|---|---|---|
| N-C1 | Single Bond | Rotation can influence steric hindrance at the reactive ring. |
| C1-C2 | Single Bond | Anti (~180°), Gauche (~60°, ~-60°) |
| C2-C3 | Single Bond | Anti (~180°), Gauche (~60°, ~-60°) |
| C3-C4 | Single Bond | Anti (~180°), Gauche (~60°, ~-60°) |
| C4-C5 | Single Bond | Anti (~180°), Gauche (~60°, ~-60°) |
| C5-C6 | Single Bond | Anti (~180°), Gauche (~60°, ~-60°) |
| C6-C7 | Single Bond | Rotation of terminal methyl group. |
Note: This table illustrates the conformational freedom of the alkyl chain.
Energetics and Kinetics of Reactions
The reactivity of N-heptylmaleimide is governed by the thermodynamics (energetics) and speed (kinetics) of its potential reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these aspects.
Energetics of a reaction determine its spontaneity and the position of chemical equilibrium. Key parameters include the change in enthalpy (ΔH) and the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For N-heptylmaleimide, these calculations can predict the feasibility of reactions such as Michael additions, cycloadditions, and hydrolysis. For instance, DFT calculations on related N-substituted maleimides have been used to determine energy barriers for bond rotation and other conformational changes. In one study on an N-aryl-substituted maleimide, the DFT calculated rotational barrier around the C-N bond was found to be 31.4 kcal/mol. acs.org Such calculations provide a quantitative measure of the energy required for specific molecular transformations.
| Parameter | Description | Typical Calculated Value (Illustrative) | Significance |
| ΔGreaction | Gibbs Free Energy of Reaction | -10 to -30 kcal/mol (for a favorable reaction) | Predicts reaction spontaneity. |
| ΔHreaction | Enthalpy of Reaction | -15 to -35 kcal/mol (for an exothermic reaction) | Indicates if a reaction releases or absorbs heat. |
| Erotational barrier | Energy barrier for rotation around the N-C bond | ~30 kcal/mol | Determines the conformational flexibility of the molecule. |
Note: Values are illustrative and represent typical data obtained from DFT calculations for reactions involving maleimide derivatives.
Kinetics describes the rate of a chemical reaction and the factors that influence it. The central concept in kinetics is the activation energy (Ea) , which is the minimum energy required for a reaction to occur. nih.gov It represents the energy difference between the reactants and the highest point on the reaction pathway, known as the transition state. nih.gov A lower activation energy corresponds to a faster reaction rate.
Computational modeling can map the entire reaction coordinate, identifying the structure and energy of the transition state, thereby allowing for the direct calculation of the activation energy. For example, in a catalyzed cycloaddition reaction involving a maleimide, the activation barrier for the initial C-C bond formation was calculated to be 12.5 kcal/mol. acs.org The kinetics of common reactions involving maleimides, such as the thiol-maleimide Michael addition, are known to be highly dependent on reaction conditions like pH, which affects the concentration of the reactive thiolate nucleophile. nih.gov Kinetic studies on the hydrolysis of the parent maleimide ring have also been performed, revealing a complex dependence on hydroxide (B78521) concentration. nih.gov For N-heptylmaleimide, theoretical calculations can predict how the heptyl group might subtly influence the activation energies of these reactions compared to other alkyl-substituted or unsubstituted maleimides.
| Reaction Type | Key Kinetic Parameter | Typical Calculated Value (Illustrative) | Implication |
| Michael Addition (e.g., with a thiol) | Activation Energy (Ea) | 10 - 15 kcal/mol | A low barrier indicates a rapid reaction, useful in bioconjugation. |
| [4+2] Cycloaddition (Diels-Alder) | Activation Energy (Ea) | 15 - 25 kcal/mol | A moderate barrier suggests the reaction may require heat. |
| Ring Hydrolysis | Pseudo-first-order rate constant (kobs) | Dependent on pH and temperature | Determines the stability of the compound in aqueous media. |
Note: Values are illustrative, based on data for related maleimide reactions, and serve to represent the type of data generated by kinetic studies.
Theoretical Insights into Polymerization Behavior
N-heptylmaleimide can act as a monomer for polymerization, primarily through the reactive carbon-carbon double bond within its five-membered ring. Theoretical and computational studies offer significant insights into this polymerization potential by examining the monomer's electronic structure.
The susceptibility of the maleimide double bond to undergo polymerization is explained by Frontier Molecular Orbital (FMO) theory. libretexts.org The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy difference between these two orbitals is known as the HOMO-LUMO gap . libretexts.orgresearchgate.net
For a monomer like N-heptylmaleimide, the key features are:
LUMO: The LUMO is primarily localized on the carbon-carbon double bond of the maleimide ring. Its energy level indicates the ability of the molecule to accept electrons. The electron-withdrawing nature of the two adjacent carbonyl groups makes the LUMO energy particularly low, rendering the double bond electrophilic and highly susceptible to attack by nucleophiles or initiating radicals.
HOMO: The HOMO is also associated with the π-system of the ring. The energy of the HOMO relates to the molecule's ability to donate electrons.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally signifies higher reactivity. researchgate.net It means less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations, including polymerization initiation. libretexts.org
| Compound | Substituent Effect | Calculated HOMO Energy (Illustrative) | Calculated LUMO Energy (Illustrative) | Calculated HOMO-LUMO Gap (Illustrative) |
| Maleimide | (Reference) | -7.0 eV | -2.0 eV | 5.0 eV |
| 1-Methyl-1H-pyrrole-2,5-dione | Weakly electron-donating | -6.9 eV | -1.9 eV | 5.0 eV |
| 1-Heptyl-1H-pyrrole-2,5-dione | Weakly electron-donating | -6.8 eV | -1.8 eV | 5.0 eV |
Note: These values are illustrative, based on general principles of electronic effects and are intended to show relative trends. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). A smaller gap generally implies higher monomer reactivity.
Functionalization and Derivatization Strategies for 1h Pyrrole 2,5 Dione, 1 Heptyl and Its Polymers
Site-Specific Functionalization of N-Alkylmaleimides
N-alkylmaleimides, including N-heptylmaleimide, are valuable reagents for site-specific functionalization due to the predictable and highly selective reactivity of the maleimide (B117702) group. This characteristic is exploited in various bioconjugation techniques to label and modify macromolecules with precision.
Thiol-Maleimide "Click" Chemistry for Macromolecular Modification
The Michael addition reaction between a thiol and the maleimide double bond is a cornerstone of bioconjugation, often referred to as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. digitellinc.comuts.edu.au This reaction is particularly effective for modifying macromolecules such as proteins and peptides that possess cysteine residues. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the electrophilic carbons of the maleimide double bond, leading to the formation of a stable thioether linkage. nih.govnih.gov
The kinetics of the thiol-maleimide reaction are influenced by pH, with higher pH values leading to faster reaction rates due to the increased concentration of the more nucleophilic thiolate anion. nih.gov While generally considered stable, the resulting succinimide (B58015) thioether adduct can undergo retro and exchange reactions in the presence of other thiols under physiological conditions, a factor that can be tuned for controlled release applications. nih.gov The N-substituent of the maleimide, in this case, the heptyl group, can influence the reaction kinetics and the stability of the resulting adduct, though the effect is often less pronounced than that of substituents on the maleimide ring itself.
Table 1: Key Features of Thiol-Maleimide "Click" Chemistry
| Feature | Description |
| Reaction Type | Michael Addition |
| Reactants | Thiol (e.g., from cysteine), Maleimide (e.g., N-heptylmaleimide) |
| Product | Stable Thioether Linkage |
| Key Advantages | High selectivity, High efficiency, Mild reaction conditions, No byproducts |
| Influencing Factors | pH, Thiol pKa, Maleimide substituents |
N-Terminal Modification of Peptides and Proteins with Maleimides
While the thiol-maleimide reaction is the most common conjugation strategy, recent advancements have enabled the use of maleimides for the selective modification of the N-terminus of peptides and proteins. One such method involves a copper(II)-mediated [3+2] cycloaddition reaction between N-alkylmaleimides and an in situ-generated azomethine ylide at the N-terminus. nih.govchemrxiv.org This approach is significant because it does not require the presence of a cysteine residue, thus expanding the scope of proteins that can be modified with maleimides like N-heptylmaleimide.
The reaction proceeds under mild, non-denaturing conditions (pH 6.0, 37 °C) and is compatible with a wide range of N-terminal amino acids. nih.gov This method allows for the introduction of diverse functionalities, carried by the maleimide, to the N-terminus of a protein. The use of N-alkylmaleimides is considered potent for this type of modification due to their reactivity and commercial availability. nih.gov
Introduction of Diverse Functional Groups via Maleimide Reactions
The maleimide core of N-heptylmaleimide serves as a scaffold for the introduction of a wide variety of functional groups. These modifications can be performed on the monomer itself prior to polymerization or on a molecule that will later be conjugated to a polymer. The synthesis of N-substituted maleimides generally involves a two-step process starting from maleic anhydride (B1165640) and a primary amine (in this case, heptylamine), followed by cyclization.
By starting with a functionalized primary amine, a diverse range of functionalities can be incorporated into the N-substituent. Alternatively, the maleimide ring itself can be functionalized, although this is less common for post-synthesis modifications. The primary route for introducing new functional groups remains the thiol-maleimide addition, where the thiol-containing molecule can bear a wide array of other chemical moieties. These can include fluorescent dyes, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, or therapeutic agents. sigmaaldrich.com The choice of functional group is dictated by the desired application, such as enabling detection, improving solubility, or imparting biological activity.
Table 2: Examples of Functional Groups Introduced via Maleimide Chemistry
| Functional Group Type | Example | Purpose |
| Fluorophores | Fluorescein, Rhodamine | Fluorescence imaging and detection |
| Affinity Tags | Biotin | Purification and detection |
| Polymers | Polyethylene Glycol (PEG) | Increase solubility and circulation time |
| Therapeutic Agents | Cytotoxic drugs | Targeted drug delivery |
| Crosslinkers | Bifunctional thiols | Formation of hydrogels and crosslinked networks |
Post-Polymerization Modification for Tailored Architectures
Post-polymerization modification is a powerful strategy for creating complex and tailored polymer architectures that may be difficult to achieve through direct polymerization of functional monomers. umn.edu A polymer synthesized from N-heptylmaleimide, for instance, via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would present a backbone with pendant maleimide rings if a copolymerization strategy with a monomer containing a protected maleimide is used, or more commonly, the focus is on modifying the end-groups of the polymer chains. rsc.orgresearchgate.net
RAFT polymerization is particularly well-suited for this approach as it yields polymers with a terminal thiocarbonylthio group that can be removed or transformed into other functional groups. rsc.org For a homopolymer of N-heptylmaleimide, the pendant heptyl groups could potentially be functionalized, though this is chemically challenging. A more common and versatile approach is to copolymerize N-heptylmaleimide with a monomer that contains a reactive handle amenable to post-polymerization modification.
For instance, copolymerization with a monomer containing a protected functional group (e.g., a protected amine or alcohol) allows for deprotection after polymerization, followed by reaction with a wide range of molecules. Alternatively, the thiol-maleimide reaction can be employed on a copolymer that contains pendant maleimide groups, allowing for the grafting of side chains with specific functionalities, leading to the formation of brush polymers or other complex architectures. This approach allows for the creation of libraries of functional polymers from a single parent polymer, where the degree of polymerization is constant, but the side-chain functionality is varied.
Advanced Materials Applications of 1h Pyrrole 2,5 Dione, 1 Heptyl Derivatives and Polymers
High-Performance Polymer Resins
N-substituted maleimides, including N-heptylmaleimide, are recognized for their ability to enhance the performance of various polymers. ijert.org Their integration into polymer backbones can lead to significant improvements in thermal stability and mechanical strength, making them valuable components in the formulation of high-performance resins for demanding applications in fields like aerospace, electronics, and automotive industries. researchgate.net
Thermal Stability Enhancement
The introduction of N-heptylmaleimide into polymer chains has a notable effect on their thermal stability. The maleimide (B117702) unit itself contributes to the rigidity and thermal resistance of the polymer backbone. ijert.org Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial in evaluating these properties, providing data on degradation temperatures and glass transition temperatures (Tg). cadence.compsu.eduresearchgate.netyoutube.com
Copolymerization of N-substituted maleimides with common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA) has been shown to yield polymers with improved thermal characteristics. ijert.orgresearchgate.net For instance, studies on copolymers of maleimide with alkyl methacrylates have demonstrated their enhanced thermal stability. researchgate.net The thermal behavior of such copolymers is investigated by observing their decomposition patterns under controlled heating. researchgate.netsciensage.info
The functionalization of polyolefins, such as polypropylene (B1209903), with N-alkyl pyrrole (B145914) derivatives through copolymerization has been explored as a method to improve thermo-oxidative stability. csic.es This enhancement is attributed to the radical scavenging activity of the N-alkyl moieties and crosslinking reactions that occur at elevated temperatures. csic.es Solid-state 13C NMR analysis can provide evidence for the radical mechanisms involved, such as the coupling of benzyl-like pyrrolyl species. csic.es
Key Thermal Properties of N-Substituted Maleimide Copolymers:
| Copolymer System | Thermal Analysis Technique | Key Findings |
| N-(substituted) maleimide with Styrene (ST) and Methyl Methacrylate (MMA) | Thermogravimetric Analysis (TGA) | Enhanced thermal stability. researchgate.net |
| N-Benzylmaleimide and N-Phenylmaleimide with MMA | Thermogravimetric Analysis (TGA) | Polymers exhibit excellent thermal stability. ijert.org |
| Polypropylene with N-alkyl pyrroles | Thermogravimetric Analysis (TGA) | High thermo-oxidative stability. csic.es |
Mechanical Property Optimization
The mechanical properties of polymers, such as tensile strength, modulus, and toughness, are critical for their application as structural materials. researchgate.net The incorporation of rigid monomer units like N-heptylmaleimide can significantly influence these properties. The stress-strain behavior of a polymer provides insight into its deformation characteristics under applied forces. govinfo.gov
The inclusion of N-substituted maleimides in polymer structures can enhance their mechanical performance. Aromatic polymaleimides, for example, are known for their superior mechanical stability due to the maleimide unit in their backbone. ijert.org However, the rigidity of these polymers can sometimes lead to processing difficulties. ijert.org The modification of commodity polymers with functional monomers is a strategy to improve their properties for new applications. ijert.org
In the context of polyolefins, functionalization with pyrrole-containing monomers can lead to crosslinking upon heating, which in turn affects the mechanical properties. csic.es The degree of crosslinking can be assessed by measuring the soluble fraction of the polymer in a suitable solvent after heat treatment. csic.es This crosslinking can transform the material from an elastic and moldable state to a more rigid and insoluble one. csic.es
Functional Polymers with Unique Properties
Beyond enhancing thermal and mechanical performance, the incorporation of 1H-Pyrrole-2,5-dione, 1-heptyl- and its derivatives can impart unique functionalities to polymers, leading to applications in smart materials, specialized coatings, and as reactive polymer supports.
Thermoresponsive Polymeric Systems
Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), undergo a phase transition in response to temperature changes. nih.govresearchgate.net This property is highly sought after for applications in areas like drug delivery and bioengineering. researchgate.netmdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is a well-studied example of such a polymer. mdpi.comscienceopen.com
The copolymerization of N-heptylmaleimide with monomers known to form thermoresponsive polymers can be used to tune the LCST and other properties of the resulting system. For instance, the copolymerization of N,N-diethylacrylamide (DEAAm) with functional monomers like glycidyl (B131873) methacrylate (GMA) results in thermoresponsive copolymers whose critical solution temperature can be adjusted by altering the comonomer content. mdpi.com Similarly, incorporating sugar moieties into thermoresponsive polymers can influence their aggregation behavior and colloidal stability. scienceopen.com
The synthesis of block copolymers containing thermoresponsive segments and other functional blocks allows for the creation of "smart" materials with tailored properties. researchgate.net Post-polymerization modification techniques can be employed to introduce thermoresponsive functionalities into a pre-existing polymer backbone. researchgate.net
Adhesion and Water Repellency in Coatings
The surface properties of materials, such as adhesion and water repellency, are critical for their performance in many applications, particularly in coatings. mdpi.com Superhydrophobic surfaces, for example, exhibit excellent water-repellent properties, which can reduce contaminant adhesion and facilitate self-cleaning. mdpi.com
The chemical structure of the polymer used in a coating plays a crucial role in determining its surface characteristics. The incorporation of hydrophobic moieties, such as the heptyl group in 1H-Pyrrole-2,5-dione, 1-heptyl-, can enhance the water repellency of a coating. Furthermore, the maleimide ring can participate in adhesion-promoting interactions with various substrates.
The development of environmentally friendly coatings with excellent adhesive and barrier properties is an active area of research. mdpi.com For instance, plant-derived polyphenols have been investigated for creating superhydrophilic coatings with strong adhesion and oil-water separation capabilities. mdpi.com The principles of tailoring polymer chemistry to control surface properties can be applied to systems containing N-heptylmaleimide to develop functional coatings.
Polymer Reagents and Supports
Polymers containing reactive functional groups can serve as reagents and supports in various chemical and biochemical processes. The maleimide group in 1H-Pyrrole-2,5-dione, 1-heptyl- is a reactive handle that can be utilized for the covalent attachment of molecules, making polymers derived from it suitable for such applications.
For example, polymers with pendant epoxy groups, such as those derived from the copolymerization of DEAAm and GMA, can be used to efficiently conjugate with biomolecules like enzymes. mdpi.com This bioconjugation can lead to enhanced stability of the enzyme. mdpi.com Similarly, dextran-based functional polymers have been widely explored for applications such as prodrugs and for the design of structures on a supramolecular level. researchgate.net
The reactive nature of the maleimide group allows for its use in creating polymer-bound reagents, catalysts, or scavenging resins. These polymer-supported systems offer advantages such as ease of separation from the reaction mixture and the potential for recycling and reuse.
Cross-linking Agents in Polymer Systems
The maleimide group of 1H-Pyrrole-2,5-dione, 1-heptyl- is highly reactive and susceptible to various addition reactions, making it an effective cross-linking agent in polymer systems. Cross-linking is a critical process that enhances the mechanical, thermal, and chemical resistance of polymers by forming a three-dimensional network structure. While specific research on 1-heptyl-1H-pyrrole-2,5-dione as a cross-linking agent is not extensively documented in publicly available literature, the behavior of other N-substituted maleimides provides a strong indication of its potential.
N-substituted maleimides can participate in cross-linking through several mechanisms, including free-radical polymerization, Diels-Alder reactions, and Michael addition reactions with nucleophiles such as amines and thiols. The incorporation of N-alkylmaleimides into polymer backbones can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting materials. The heptyl group in 1-heptyl-1H-pyrrole-2,5-dione can influence the cross-linking process and the final properties of the polymer network. The long alkyl chain can enhance the compatibility of the cross-linker with non-polar polymer matrices and may also introduce a degree of flexibility into the cross-linked structure, potentially improving impact resistance.
The thermal stability of polymers is a crucial parameter for many high-performance applications. The introduction of maleimide cross-links is known to enhance this property. For instance, studies on other N-substituted maleimides have demonstrated a significant increase in the decomposition temperature of the host polymer.
Table 1: Illustrative Thermal Properties of Maleimide-Containing Polymers (Data from related compounds)
| Polymer System | Maleimide Derivative | Improvement in Thermal Stability (Decomposition Temperature) | Reference Compound |
| Poly(methyl methacrylate) | N-phenylmaleimide | Increased by 50-70 °C | N-phenylmaleimide |
| Epoxy Resin | N,N'-(methylenedi-p-phenylene)bismaleimide | Increased by over 100 °C | N,N'-(methylenedi-p-phenylene)bismaleimide |
Note: This table provides illustrative data from related N-substituted maleimides to indicate the potential effect of incorporating a maleimide cross-linker. Specific data for 1-heptyl-1H-pyrrole-2,5-dione is not available.
Conductive and Electronic Materials
The field of conductive and electronic materials is increasingly exploring organic molecules and polymers for applications in flexible electronics, sensors, and energy storage devices. The maleimide moiety, a key feature of 1H-Pyrrole-2,5-dione, 1-heptyl-, has recently been identified as a promising component in the design of novel conductive polymers.
A significant development is the creation of maleimide polyacetylene, which has been shown to be a highly conductive n-type polymer. nih.govresearchgate.net This demonstrates the intrinsic capability of the maleimide ring to participate in a conjugated polymer backbone, facilitating the transport of charge carriers. The electron-withdrawing nature of the dicarbonyl groups on the pyrrole-2,5-dione ring can lower the energy levels of the polymer's molecular orbitals, which is a key strategy in the design of n-type organic semiconductors.
While direct polymerization of 1-heptyl-1H-pyrrole-2,5-dione into a conductive homopolymer may be challenging, it can be copolymerized with other monomers to tailor the electronic properties of the resulting material. The heptyl group would play a crucial role in enhancing the solubility and processability of such polymers, which is often a major hurdle in the practical application of conductive polymers. Improved solubility allows for the use of solution-based processing techniques like spin-coating and inkjet printing, which are essential for fabricating thin-film electronic devices.
Table 2: Electrical Conductivity of a Maleimide-Containing Polymer (Data from a related compound)
| Polymer | Dopant | Conductivity (S/cm) | Key Feature | Reference Compound |
| Maleimide Polyacetylene | n-dopant | up to 0.2 | n-type conductivity | Maleimide Polyacetylene |
Note: This table presents data for a polymer containing the maleimide functional group to highlight its potential in conductive materials. Specific data for polymers derived from 1-heptyl-1H-pyrrole-2,5-dione is not available.
Corrosion Inhibition
The protection of metals from corrosion is a critical industrial challenge, and organic molecules are widely used as corrosion inhibitors. Derivatives of 1H-Pyrrole-2,5-dione have shown promise in this area. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
The adsorption process is facilitated by the presence of heteroatoms (in this case, nitrogen and oxygen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. The 1H-Pyrrole-2,5-dione ring in 1-heptyl-1H-pyrrole-2,5-dione possesses these necessary features. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen atoms, as well as the π-electrons of the double bond, can coordinate with the metal surface, leading to the formation of a stable, protective film.
The 1-heptyl substituent is expected to significantly influence the corrosion inhibition efficiency. The long alkyl chain can enhance the hydrophobic nature of the protective film, thereby repelling water and other corrosive agents from the metal surface. Furthermore, the heptyl group can affect the packing density of the inhibitor molecules on the surface. A well-packed, dense monolayer would provide a more effective barrier against corrosion. The solubility of the inhibitor in the corrosive medium is also a critical factor, and the heptyl group will modulate this property, potentially allowing for effective inhibition in less polar environments.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard techniques used to evaluate the performance of corrosion inhibitors. While specific EIS data for 1-heptyl-1H-pyrrole-2,5-dione is not available, studies on related compounds demonstrate the effectiveness of the maleimide core in corrosion protection.
Table 3: Corrosion Inhibition Efficiency of a 1H-Pyrrole-2,5-dione Derivative (Data from a related compound)
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference Compound |
| 1-phenyl-1H-pyrrole-2,5-dione | Carbon Steel | 1 M HCl | >90 | 1-phenyl-1H-pyrrole-2,5-dione |
Note: This table shows the performance of a related 1H-Pyrrole-2,5-dione derivative as a corrosion inhibitor. Specific data for 1-heptyl-1H-pyrrole-2,5-dione is not available.
Future Research Directions and Emerging Trends for 1h Pyrrole 2,5 Dione, 1 Heptyl
Development of Novel Synthetic Routes with Enhanced Efficiency
The conventional synthesis of N-substituted maleimides, including the 1-heptyl derivative, typically involves a two-step process: the reaction of maleic anhydride (B1165640) with a primary amine to form a maleamic acid, followed by dehydration and ring closure. ucl.ac.be While effective, this classic method often requires harsh conditions and can lead to side reactions, necessitating extensive purification. Future research is directed towards developing more efficient, high-yielding, and streamlined synthetic protocols.
Key areas of development include:
Modified Mitsunobu Reaction: A high-yielding synthesis of N-alkyl maleimides has been demonstrated using a modified Mitsunobu reaction, which can be a viable alternative for producing N-heptylmaleimide with high purity. ucl.ac.beacs.org
Catalyst Optimization: Research into novel catalytic systems aims to improve reaction rates and selectivity. Tin compounds, for instance, have been shown to be effective catalysts for the dehydrating imidization of N-substituted maleamic acids, offering high selectivity and yield under relatively mild conditions. google.com
One-Pot Syntheses: The development of one-pot procedures, where the initial amine-anhydride reaction and subsequent cyclization occur in a single vessel, is a significant trend. nih.gov These methods reduce solvent waste, shorten reaction times, and simplify work-up procedures.
Flow Chemistry: The application of continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved safety, and easier scalability compared to batch processes.
Exploration of New Reaction Pathways and Catalytic Systems
Beyond improving existing synthetic methods, researchers are exploring entirely new ways to utilize 1H-Pyrrole-2,5-dione, 1-heptyl- in chemical transformations. The electron-deficient double bond of the maleimide (B117702) ring is highly reactive and susceptible to a variety of additions, making it a versatile substrate for constructing complex molecules. wikipedia.org
Emerging trends in this area include:
Photochemical Reactions: The use of light to drive chemical reactions offers a green and selective alternative to thermal methods. Photochemical [2+2] cycloadditions between N-alkyl maleimides and alkenes have been developed, proceeding efficiently under UV irradiation without the need for an external photocatalyst. acs.org
Advanced Catalysis: The development of sophisticated catalytic systems is unlocking new reaction pathways. For example, chiral phosphoric acids have been used to catalyze asymmetric dearomative cycloadditions of indolizines with maleimides, demonstrating catalyst-dependent control over the reaction outcome. acs.org
Annulation Reactions: Maleimides are proving to be valuable in annulation reactions to build complex, fused heterocyclic systems, with recent advances in photocatalysis and electrochemical methods expanding their utility. rsc.org
Multicomponent Reactions: Catalyst-free, three-component coupling reactions involving azidomaleimides, amines, and aldehydes have been reported for the synthesis of complex amidinomaleimides in a single, high-yielding step. acs.org These strategies could be adapted for 1-heptylmaleimide to rapidly generate libraries of structurally diverse compounds.
Advanced Control over Polymer Microstructure and Sequence
In polymer science, the arrangement of monomers within a polymer chain—its microstructure and sequence—dictates the material's ultimate properties. For polymers derived from 1H-Pyrrole-2,5-dione, 1-heptyl-, achieving precise control over these features is a key research goal for creating high-performance materials.
Significant progress has been made in:
Sequence-Controlled Polymerization: Radical copolymerization of N-substituted maleimides with other monomers, such as styrenes and olefins, has been shown to produce copolymers with highly controlled sequences. acs.orgacs.orgjst.go.jp Depending on the reactivity of the comonomers, alternating (ABAB) or more complex (AAB) repeating units can be achieved. acs.orgjst.go.jp This control allows for the fabrication of maleimide copolymers with exceptional thermal stability and optical transparency. acs.orgacs.org
Reversible-Deactivation Radical Polymerization (RDRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are instrumental in synthesizing polymers with well-defined architectures and functionalities. rsc.orgrsc.org RAFT agents derived from N-alkyl substituted maleimides can be used to introduce specific chemical functionality at the polymer chain ends. rsc.org
Polymer Blend Microstructure: In immiscible polymer blends, the morphology plays a critical role in the final material properties. Research into using additives as compatibilizers has shown the ability to control the microstructure of membranes, which is relevant for creating functional materials from 1-heptylmaleimide-containing polymers. researchgate.net
Integration with Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For 1H-Pyrrole-2,5-dione, 1-heptyl-, future research will emphasize the development of environmentally benign processes that minimize waste, reduce energy consumption, and utilize safer chemicals.
Key strategies for integrating sustainability include:
Solvent-Free Synthesis: Performing reactions under solventless conditions, for example by grinding solid reactants together, represents a significant step towards greener synthesis by eliminating solvent waste.
Use of Safer Solvents: When solvents are necessary, the focus is on replacing hazardous solvents with greener alternatives like water or ethanol (B145695). researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Diels-Alder reactions, for example, are highly atom-economical. researchgate.net
Energy Efficiency: Utilizing methods like microwave irradiation or reactions that proceed at room temperature can significantly reduce the energy footprint of chemical synthesis. researchgate.netrsc.org
Computational Design and Prediction of Novel Maleimide Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For maleimide derivatives, these in silico methods allow for the design and property prediction of novel compounds before their synthesis, saving significant time and resources.
Future research will heavily leverage:
Predictive Modeling: Artificial neural networks (ANNs) have been trained on experimental data to accurately predict the photophysical properties of functionalized maleimides. nih.govrsc.org This allows researchers to identify design principles for new structures with specific desired characteristics, such as tailor-made fluorescent probes. nih.govrsc.org
Quantum Chemical Calculations: Methods like Time-Dependent Density-Functional Theory (TD-DFT) are used to elucidate the structure-property relationships of new maleimide derivatives, providing insights into their electronic absorption spectra. researchgate.net
Machine Learning in Kinetics: Machine learning is increasingly applied to predict thermochemical and kinetic properties, which is crucial for understanding and optimizing reaction mechanisms. nih.gov This can accelerate the discovery of novel reaction pathways for 1-heptylmaleimide.
Generative Models for Drug Design: In the broader context of chemical design, deep generative models are being used to explore chemical space and design molecules with specific biochemical properties, a trend that could be applied to create novel bioactive maleimide derivatives. ibm.com
Expanding the Scope of Functional Material Applications
The unique properties conferred by the N-heptyl group, combined with the reactivity of the maleimide core, open up a wide range of potential applications for materials derived from 1H-Pyrrole-2,5-dione, 1-heptyl-.
Emerging application areas include:
High-Performance Polymers: Copolymers of maleimides are known for their excellent thermal resistance and transparency. acs.orgjst.go.jp By incorporating 1-heptylmaleimide, researchers can tune the mechanical properties, such as flexibility and impact resistance, for applications in advanced coatings, optical films, and composites for the aerospace industry. wikipedia.org
Bioconjugation and Drug Delivery: The maleimide group readily reacts with thiol groups on cysteine residues in proteins, making it a cornerstone of bioconjugation chemistry. wikipedia.orgnih.gov Liposomes and other nanoparticles surface-modified with maleimides show enhanced drug delivery capabilities. nih.govreferencecitationanalysis.com The heptyl group could be used to modulate the hydrophobic-lipophilic balance of such delivery systems.
Functional Surfaces: The ability to polymerize and graft N-alkyl maleimides onto surfaces allows for the creation of functional materials. For example, surfaces can be modified to promote or resist cell adhesion for biomedical implants or to create sensors. nih.gov The long alkyl chain of 1-heptylmaleimide could be used to create hydrophobic or self-assembling surfaces.
Organic Electronics: Maleimide derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and photovoltaics. nih.gov Computational design and synthesis of novel 1-heptylmaleimide derivatives could lead to new materials with tailored electronic and photophysical properties for these applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-heptyl-substituted pyrrole-2,5-dione derivatives, and how can reaction conditions be optimized?
- The Paal-Knorr synthesis, a classical method for pyrrole derivatives, can be adapted by substituting the amine component with heptylamine. Reaction optimization should focus on solvent choice (e.g., THF or dichloromethane), temperature (40–60°C), and catalysts (e.g., iodine, as used in analogous pyrrole syntheses) to improve yield and purity .
- Key parameters : Monitor reaction progress via TLC and characterize intermediates using FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for the dione moiety) .
Q. How can spectroscopic techniques distinguish 1-heptyl-pyrrole-2,5-dione from its unsubstituted or shorter-chain analogs?
- NMR : The heptyl chain will show distinct signals: (i) -NMR: a triplet at ~0.88 ppm (terminal CH₃), a multiplet at 1.2–1.4 ppm (methylene protons), and a triplet at ~3.4 ppm (N–CH₂–) . (ii) -NMR: peaks at ~14 ppm (CH₃), 22–32 ppm (chain CH₂), and ~40 ppm (N–CH₂) .
- Mass spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₄H₂₁NO₂ (calc. 243.16) and fragmentation patterns (e.g., loss of the heptyl group) .
Q. What are the solubility and stability profiles of 1-heptyl-pyrrole-2,5-dione in common laboratory solvents?
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF, but insoluble in water due to the hydrophobic heptyl chain. Confirm via UV-Vis spectroscopy in varying solvents .
- Stability : Test under ambient light, heat (40–80°C), and acidic/basic conditions. Monitor degradation via HPLC, noting maleimide ring opening or heptyl chain oxidation .
Advanced Research Questions
Q. How can computational modeling predict the electronic and steric effects of the heptyl substituent on the pyrrole-dione core?
- Use density functional theory (DFT) with software like GAMESS to calculate bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO). Compare with experimental XRD data (e.g., C–N bond rotation barriers in analogous compounds) .
- Focus : Steric hindrance from the heptyl group may influence reactivity in Michael addition or Diels-Alder reactions .
Q. What strategies resolve contradictions in thermodynamic data (e.g., reaction enthalpy) for heptyl-substituted derivatives?
- Cross-validate experimental data (e.g., calorimetry) with computational results (ΔrH° from NIST thermochemical tables). Address discrepancies by revisiting purity assessments (e.g., via GC-MS) or solvent effects .
- Case study : For maleimide derivatives, ΔrH° values vary by ±5 kJ/mol depending on substituent polarity .
Q. How does the heptyl chain impact the compound’s potential as a monomer in conductive polymers or supramolecular assemblies?
- Evaluate via cyclic voltammetry (redox activity of the maleimide ring) and AFM/STM (self-assembly on surfaces). Compare with shorter-chain analogs (e.g., methyl or ethyl derivatives) to assess chain-length-dependent conductivity .
- Hypothesis : The heptyl group may enhance solubility in organic solvents, facilitating thin-film fabrication .
Q. What in vitro assays are suitable for probing bioactivity (e.g., enzyme inhibition) of 1-heptyl-pyrrole-2,5-dione?
- Phospholipase inhibition : Adapt protocols from structurally related inhibitors (e.g., 1-alkylmaleimides) using fluorogenic substrates. Monitor IC₅₀ values and compare with unsubstituted maleimide .
- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay), noting potential membrane disruption due to the lipophilic heptyl chain .
Methodological Notes
- Synthesis : Prioritize inert-atmosphere techniques (N₂/Ar) to prevent oxidation of the maleimide ring .
- Data validation : Cross-reference spectral data with NIST databases (e.g., IR peak at 1710 cm⁻¹ for C=O) and report uncertainties .
- Safety : Follow GHS guidelines for handling pyrrole derivatives (e.g., PPE for skin/eye protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
